TH287 (hydrochloride) is a potent small molecule inhibitor of MutT Homolog 1 (MTH1), an enzyme that plays a crucial role in the repair of oxidized nucleotides in cells. By inhibiting MTH1, TH287 induces DNA damage and apoptosis in cancer cells, making it a promising candidate for cancer therapy, particularly in breast cancer and other malignancies driven by oxidative stress. The compound has been extensively studied for its biochemical properties, synthesis methods, and potential applications in oncology.
TH287 was developed as part of a series of MTH1 inhibitors aimed at targeting cancer cells that rely on the enzyme for survival. It falls under the classification of antineoplastic agents and enzyme inhibitors, specifically targeting DNA repair mechanisms. The compound's effectiveness has been demonstrated in various studies, showing its ability to reduce cell viability and induce apoptosis in different cancer cell lines, including breast cancer models .
The synthesis of TH287 involves several key steps aimed at optimizing its potency and selectivity as an MTH1 inhibitor. Initial studies utilized high-throughput screening techniques to identify small-molecule binders to MTH1. The synthesis typically includes:
The synthesis has been refined through structure-activity relationship studies that assess the impact of different substituents on biological activity .
The molecular structure of TH287 is characterized by its unique arrangement of atoms that facilitates interaction with the MTH1 enzyme. Key structural features include:
Crystallographic studies have provided insights into the binding conformation of TH287 within the MTH1 active site, revealing critical interactions that contribute to its inhibitory activity .
TH287 undergoes various chemical reactions relevant to its function as an MTH1 inhibitor:
These reactions highlight TH287's mechanism as an effective anticancer agent by disrupting cellular homeostasis and promoting cell death pathways .
The mechanism of action of TH287 primarily involves:
Quantitative analyses have shown that TH287 exhibits an IC50 value in the low nanomolar range (approximately 4.1 nM), indicating high potency as an inhibitor .
The physical and chemical properties of TH287 are critical for its application in therapeutic settings:
These properties are essential for optimizing dosing regimens and ensuring effective therapeutic outcomes .
TH287 has significant potential applications in scientific research and clinical settings:
TH287 hydrochloride (chemical name: 6-(2,3-dichlorophenyl)-N⁴-methylpyrimidine-2,4-diamine hydrochloride) is a potent small-molecule inhibitor targeting the human MutT homolog 1 (MTH1/NUDT1) protein. Its molecular formula is C₁₁H₁₀Cl₂N₄·HCl, with a molecular weight of 305.59 g/mol for the hydrochloride salt and 269.13 g/mol for the free base [1] [5] [7]. The compound appears as a white-to-off-white solid and is characterized by high hydrophobicity (LogP ≈ 3.31), limiting its aqueous solubility. It readily dissolves in dimethyl sulfoxide (DMSO; 53–100 mg/mL) and ethanol (10 mg/mL) but is insoluble in water [1] [7] [8]. Thermal shift assays confirm direct target engagement, with TH287 increasing MTH1’s thermal stability by >10°C at 10 µM, indicating strong binding in cellular environments [2].
Table 1: Physicochemical Profile of TH287
Property | Value |
---|---|
Molecular Formula (free base) | C₁₁H₁₀Cl₂N₄ |
Molecular Weight (free base) | 269.13 g/mol |
CAS Number (free base) | 1609960-30-6 |
CAS Number (hydrochloride) | 1638211-05-8 |
Solubility in DMSO | 53–100 mg/mL (196.93–371.57 mM) |
Solubility in Water | Insoluble |
LogP | ~3.31 |
Storage Stability | -20°C (solid or DMSO solutions) |
TH287’s core structure comprises a 2,4-diaminopyrimidine scaffold linked to a 2,3-dichlorophenyl moiety, facilitating competitive inhibition at MTH1’s substrate-binding pocket. Key hydrogen-bonding interactions involve:
Structural optimizations led to derivatives like MA-24, which replaces TH287’s dichlorophenyl with a 1,3,5-triazine group. This modification enhances hydrogen bonding with Lys23 and Asp120, yielding an IC₅₀ of 10.39 nM (vs. TH287’s 0.8 nM) and improved cancer cell cytotoxicity (IC₅₀ = 23.88 µM in MCF-7 cells) [3]. Kinetic studies confirm both TH287 and MA-24 act as competitive inhibitors against MTH1’s natural substrate dGTP [3] [6].
Table 2: Key Structural Derivatives of TH287
Compound | Core Modification | MTH1 IC₅₀ | Cytotoxicity (MCF-7 IC₅₀) |
---|---|---|---|
TH287 | 2,3-Dichlorophenyl | 0.8 nM | 3.55 µM |
MA-24 | 1,3,5-Triazine | 10.39 nM | 23.88 µM |
MA-25 | Triazine derivative | 13.74 nM | 82.28 µM |
NPD15095 | Purine-based scaffold | 3.3–6.7 µM | >100 µM |
TH287 exhibits exceptional selectivity for MTH1 over other Nudix hydrolases. Enzymatic profiling reveals:
This >10,000-fold selectivity arises from TH287’s specific recognition of MTH1’s unique substrate-binding pocket, which features a pH-dependent "protonation switch" at Asp119/Asp120. These residues adapt their protonation states to accommodate oxidized bases (e.g., 8-oxo-dGTP vs. 2-oxo-dATP), a mechanism absent in other Nudix enzymes [6]. Notably, purine-based inhibitors like NPD7155 (Ki = 0.10 µM) show broader off-target effects, partially inhibiting DCTPP1 [2].
Table 3: Selectivity Profile of TH287 Across Nudix Hydrolases
Enzyme | Function | Inhibition by TH287 (at 100 µM) |
---|---|---|
MTH1 (NUDT1) | Hydrolyzes 8-oxo-dGTP/2-oxo-dATP | Complete (IC₅₀ = 0.8 nM) |
MTH2 (NUDT15) | Sanitizes 8-oxo-dGDP | None |
NUDT5 | ADP-ribose pyrophosphatase | None |
NUDT12 | CoA diphosphatase | None |
ITPA | Deletes inosine triphosphate | None |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7